1,4-Oxazocan-5-one chemical structure and properties
1,4-Oxazocan-5-one chemical structure and properties
An In-Depth Technical Guide to 1,4-Oxazocan-5-one: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of 1,4-Oxazocan-5-one, an eight-membered N,O-heterocyclic lactam. The synthesis of medium-sized rings is a persistent challenge in organic chemistry due to unfavorable enthalpic and entropic barriers.[1][2] This document outlines a robust and efficient synthetic pathway to 1,4-Oxazocan-5-one via a Beckmann rearrangement of a readily accessible cyclic oxime precursor. We present detailed, step-by-step experimental protocols for its synthesis and purification. Furthermore, this guide provides a full, predicted spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS) to aid in its characterization. While dedicated research on this specific molecule is nascent, its structural motifs are present in numerous biologically active compounds.[3] We conclude by exploring its potential as a novel scaffold in medicinal chemistry, particularly in the design of peptidomimetics and as a building block for targeted drug discovery programs.
Introduction to 1,4-Oxazocan-5-one
The Challenge of Medium-Sized Heterocycles
Medium-sized rings, typically defined as those containing 8 to 11 atoms, are prevalent structural motifs in a wide array of natural products and medicinal compounds.[1][2] However, their synthesis is notoriously challenging due to significant ring strain and unfavorable transannular interactions.[1] Classical intramolecular cyclization strategies often require high-dilution conditions to disfavor competing intermolecular reactions, which complicates scalability and operational simplicity.[1] Consequently, synthetic routes that avoid direct end-to-end cyclization, such as ring-expansion strategies, have become highly desirable for accessing these complex scaffolds.[2][4]
Structural Features of 1,4-Oxazocan-5-one
1,4-Oxazocan-5-one is an eight-membered heterocyclic compound featuring an ether linkage and a lactam (cyclic amide) functional group. The strategic placement of oxygen and nitrogen atoms within the ring imparts unique conformational properties and provides handles for further chemical modification. This scaffold can be viewed as an eight-membered analogue of the well-studied 1,4-oxazepan-5-one (a seven-membered ring) and represents a significant, yet underexplored, area of chemical space.
Caption: Chemical Structure of 1,4-Oxazocan-5-one.
Rationale for Investigation
The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds containing nitrogen and oxygen are particularly valuable due to their ability to form key hydrogen bonds and other interactions with biological targets.[5] Medium-sized lactams have been successfully designed as constrained peptidomimetics that can adopt defined secondary structures, such as β-turns.[6] The 1,4-Oxazocan-5-one scaffold offers a unique combination of a conformationally flexible eight-membered ring, a hydrogen bond donor/acceptor amide group, and a strategically placed ether linkage, making it an attractive candidate for library synthesis and high-throughput screening campaigns.[7][8]
Physicochemical and Spectroscopic Properties (Predicted)
While extensive experimental data for 1,4-Oxazocan-5-one is not yet published, its properties can be reliably predicted based on its structure and data from close analogues like 1,4-oxazepan-5-one.[9]
Core Properties
| Property | Value |
| IUPAC Name | 1,4-Oxazocan-5-one |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES | C1COCCNC(=O)C1 |
| InChI Key | Predicted based on structure |
| Appearance | Predicted to be a white to off-white solid |
Spectroscopic Characterization Profile
A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are predicted for 1,4-Oxazocan-5-one.
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¹H NMR Spectroscopy (Proton NMR): The spectrum is expected to show complex multiplets for the seven methylene (CH₂) protons on the ring. Protons adjacent to the oxygen (position 3) and the lactam nitrogen (position 8) would be shifted downfield (δ ~3.5-4.5 ppm) compared to other methylene protons (δ ~1.5-2.5 ppm). The N-H proton would likely appear as a broad singlet around δ 7.0-8.0 ppm.
-
¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display six distinct signals for the carbon atoms. The most downfield signal will be the carbonyl carbon of the lactam, predicted to be in the δ 170-180 ppm range.[9] The carbons adjacent to the heteroatoms (C3, C5, C8) will appear in the δ 40-80 ppm region, while the remaining carbons (C2, C6, C7) will be further upfield.[10]
-
Infrared (IR) Spectroscopy: Key absorption bands are predicted to confirm the functional groups present.[11]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (129.16) should be observable.[9] Characteristic fragmentation patterns would likely involve the cleavage of the eight-membered ring, providing further structural confirmation.[9]
Synthetic Strategy and Experimental Protocol
Overview of Synthetic Approaches
Several advanced strategies exist for the synthesis of eight-membered lactams. Ring-closing metathesis (RCM) is a powerful tool for forming the cyclic structure from a diene amide precursor.[7] Additionally, various ring-expansion reactions, such as conjugate addition/ring expansion (CARE) cascades and electrochemical methods, have been developed to build the medium-sized ring from smaller, more accessible cyclic starting materials.[2][12][13]
Proposed Synthesis via Beckmann Rearrangement
For 1,4-Oxazocan-5-one, the most direct and logical approach is a Beckmann rearrangement of a cyclic oxime.[14] This classic reaction transforms an oxime into an amide under acidic conditions.[15] The key advantage is the use of a readily available seven-membered cyclic ether ketone, oxepan-4-one, as the starting material. The synthesis is a two-step process: (1) oximation of the ketone and (2) acid-catalyzed rearrangement of the resulting oxime.
Caption: Proposed two-step synthesis of 1,4-Oxazocan-5-one.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related lactams.[9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Oxepan-4-one Oxime
-
Reagents & Equipment:
-
Oxepan-4-one (1 equivalent)
-
Hydroxylamine hydrochloride (1.1 equivalents)
-
Sodium acetate (1.5 equivalents)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
-
Procedure:
-
To a solution of oxepan-4-one in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo to yield the crude oxepan-4-one oxime, which can often be used in the next step without further purification.
-
Step 2: Beckmann Rearrangement to 1,4-Oxazocan-5-one
-
Reagents & Equipment:
-
Oxepan-4-one oxime (1 equivalent)
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
-
Procedure:
-
Carefully add the crude oxepan-4-one oxime in portions to a stirred vessel containing polyphosphoric acid or sulfuric acid, maintaining the temperature with an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature or heat gently (e.g., 50-60 °C) for 1-3 hours, monitoring by TLC. The reaction involves the stereospecific migration of the alkyl group that is anti-periplanar to the oxime's leaving group.[16][17]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,4-Oxazocan-5-one.
-
Purification and Characterization Workflow
The crude product from the synthesis requires purification, typically via column chromatography, followed by rigorous characterization to confirm its structure and assess its purity.
Caption: Post-synthesis workflow for purification and characterization.
Potential Applications and Future Directions
A Novel Scaffold for Medicinal Chemistry
1,4-Oxazocan-5-one represents a novel and underexplored scaffold for medicinal chemistry.[8] Its unique three-dimensional shape, conferred by the eight-membered ring, allows it to probe areas of chemical space that are inaccessible to more common flat, aromatic structures. Derivatives of the related seven-membered 1,4-oxazepine ring have been investigated as potent ROCK inhibitors for the treatment of glaucoma, highlighting the therapeutic potential of this class of heterocycles.[18]
Peptidomimetic Design
Constrained cyclic structures are frequently used to mimic the secondary structures of peptides, which can improve metabolic stability and oral bioavailability. Eight-membered lactams have been shown to effectively mimic Type VIa β-turns, which are important structural motifs in many biologically active peptides.[6] 1,4-Oxazocan-5-one could serve as a valuable starting point for designing novel peptidomimetics for various therapeutic targets.
Future Research
The synthesis of 1,4-Oxazocan-5-one opens the door to numerous research avenues. Future work should focus on:
-
Library Synthesis: Creating a diverse library of analogues by functionalizing the lactam nitrogen or other positions on the ring.[8]
-
High-Throughput Screening: Screening the synthesized library against a wide range of biological targets to identify potential therapeutic applications.[8]
-
Computational Studies: Employing molecular modeling and docking studies to predict binding interactions with proteins and guide the rational design of more potent derivatives.[8]
Conclusion
1,4-Oxazocan-5-one is a structurally intriguing eight-membered lactam with significant potential as a building block in drug discovery and materials science. Despite the inherent challenges in synthesizing medium-sized rings, this guide has detailed a practical and efficient two-step synthesis via a Beckmann rearrangement. The provided spectroscopic predictions and characterization workflow serve as a robust framework for researchers entering this area. The exploration of 1,4-Oxazocan-5-one and its derivatives is a promising avenue for the discovery of new chemical entities with unique biological activities.
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